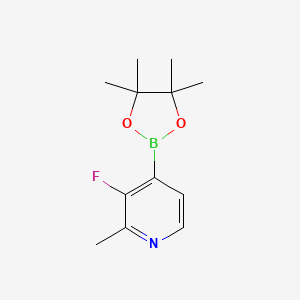
3-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a chemical compound with the molecular formula C12H17BFNO2 . It is related to other compounds such as 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline and Methyl 2-(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate .
Molecular Structure Analysis
The molecular structure of related compounds has been studied using techniques such as X-ray diffraction and density functional theory (DFT) . These studies provide insights into the bond lengths, bond angles, and conformation of the molecules .Physical And Chemical Properties Analysis
The molecular weight of “3-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is 237.08 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not specified in the retrieved data.Wissenschaftliche Forschungsanwendungen
Synthesis of Boric Acid Ester Intermediates
This compound is used in the synthesis of boric acid ester intermediates with benzene rings . These intermediates are obtained through a three-step substitution reaction .
Drug Organic Synthesis
In the organic synthesis of drugs, this compound is often used in glycol protection, asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .
Enzyme Inhibitors
Boric acid compounds, like this one, are often used as enzyme inhibitors in drug application research .
Specific Ligand Drugs
These compounds can be used as specific ligand drugs, which can be used not only in the treatment of tumors and microbial infections, but also in the design of anticancer drugs .
Anticancer Drugs
In the research of anticancer drugs, it was found that enzymes produced by boric acid compounds had highly reactive oxygen species, which could lead to apoptosis of the HCT116 human colon cancer cell, and can lead to apoptosis and necrosis of HeLa cells in the process of inducing oxidative stress .
Fluorescent Probes
Boric acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, saccharides, copper and fluorine ions, and catecholamine substances .
Chemical Stability Studies
The substantial energy gap ΔE between HOMO and LUMO orbits of this compound indicates high chemical stability .
Crystallographic and Conformational Analyses
The molecular structures of these compounds are further calculated using density functional theory (DFT), which were compared with the X-ray diffraction value . The results of the conformational analysis indicate that the molecular structures optimized by DFT are consistent with the crystal structures determined by single crystal X-ray diffraction .
Wirkmechanismus
Target of Action
Compounds with similar structures are often used as intermediates in the synthesis of various pharmaceuticals , suggesting that the targets could be diverse depending on the final product.
Mode of Action
The mode of action of this compound is likely dependent on its role as an intermediate in the synthesis of other compounds . The boron atom in the dioxaborolane group can form a covalent bond with a variety of functional groups, enabling the formation of complex structures .
Biochemical Pathways
Given its potential use as an intermediate in drug synthesis , it could be involved in a wide range of biochemical pathways depending on the final product.
Pharmacokinetics
As an intermediate, its pharmacokinetic properties would likely be less relevant than those of the final product .
Result of Action
As an intermediate in drug synthesis , its effects would likely be indirect, contributing to the activity of the final product rather than exerting effects of its own.
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals could potentially influence the reactivity and stability of this compound .
Its primary role is as an intermediate in the synthesis of other compounds, suggesting that its targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and environmental influences may be largely dependent on the specific context of its use .
Eigenschaften
IUPAC Name |
3-fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BFNO2/c1-8-10(14)9(6-7-15-8)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOQBBQJUIKHJHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
CAS RN |
1380837-21-7 |
Source


|
| Record name | 3-fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,8-Dichloro-2-(3-methylbut-1-enyl)benzo[D]1,3-oxazin-4-one](/img/structure/B2862224.png)
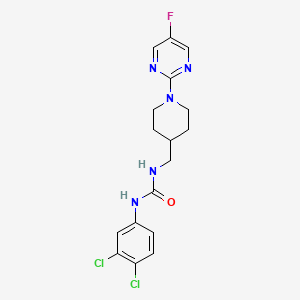
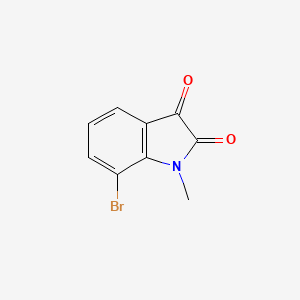
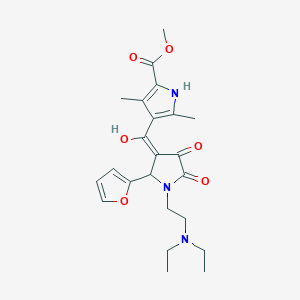

![N-(4-{[(3-methoxyphenyl)carbamothioyl]amino}phenyl)acetamide](/img/structure/B2862234.png)

![(E)-4-(Dimethylamino)-N-[[1-(triazol-1-yl)cyclopropyl]methyl]but-2-enamide](/img/structure/B2862236.png)
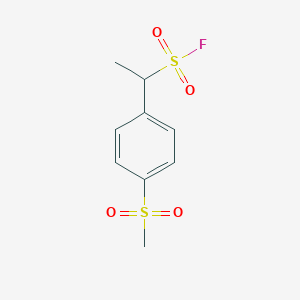
![N-(5-chloro-2-methoxyphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2862238.png)
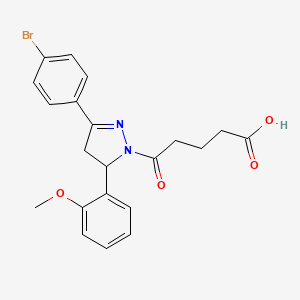
![Ethyl 2-(2-(2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate](/img/structure/B2862240.png)
![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2862242.png)
